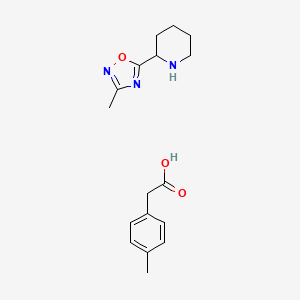
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole is a compound that combines two distinct chemical structures: 2-(4-methylphenyl)acetic acid and 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to first synthesize the 2-(4-methylphenyl)acetic acid component, followed by the formation of the 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and ethanol, with reflux and room temperature conditions being employed at different stages .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as alkali metal halides and phase transfer catalysts can be used to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethanol, and thionyl chloride. Reaction conditions vary, with some reactions requiring reflux while others proceed at room temperature .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: These compounds share some structural similarities with oxadiazoles and have diverse biological activities.
Indoles: Indole derivatives are known for their wide range of biological and clinical applications.
Uniqueness
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole is unique due to its combination of the 2-(4-methylphenyl)acetic acid and 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H23N3O3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)acetic acid;3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H10O2.C8H13N3O/c1-7-2-4-8(5-3-7)6-9(10)11;1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,10,11);7,9H,2-5H2,1H3 |
Clé InChI |
UXSDFIQGRLIXOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)O.CC1=NOC(=N1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
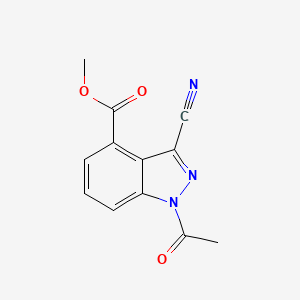
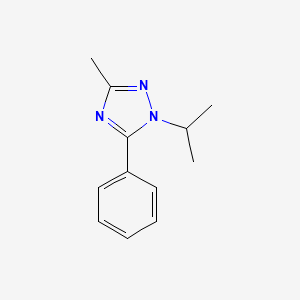
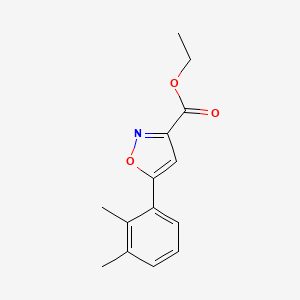



![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

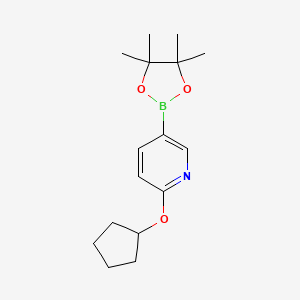
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)
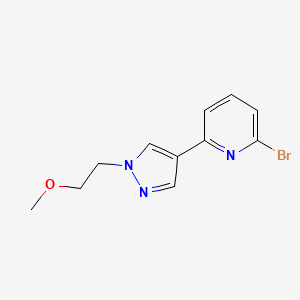

![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
